GSK 264220A

概要

説明

GSK264220Aは、強力な活性部位標的型、エンドセリンリパーゼおよびリポタンパク質リパーゼの共有結合阻害剤です。これは、脂質代謝を調節することで心血管疾患のリスクを軽減する可能性があることで知られています。 この化合物は、分子式C17H21N3O4S、分子量363.43 g/molを持っています .

準備方法

GSK264220Aの合成は、重要な中間体の調製から始まる複数のステップを伴います。合成経路には通常、スルホンアミド構造の形成が含まれ、これはその生物学的活性に不可欠です。 反応条件には、多くの場合、ジメチルスルホキシド(DMSO)などの溶媒と、ピペリジンやフェニルイソシアネートなどの試薬の使用が含まれます 。工業生産方法は広く文書化されていませんが、実験室規模の合成は、潜在的なスケールアッププロセスの基盤を提供しています。

化学反応の分析

GSK264220Aは、以下を含むさまざまな化学反応を受けます。

酸化: 化合物は特定の条件下で酸化されてスルホキシドまたはスルホンを形成することができます。

還元: 還元反応は、スルホニル基をチオール基に変換することができます。

これらの反応に使用される一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、アミンなどの求核剤が含まれます。形成される主要な生成物は、使用される特定の反応条件と試薬によって異なります。

科学研究アプリケーション

GSK264220Aは、広範囲の科学研究アプリケーションを持っています。

化学: リパーゼの阻害を研究し、改善された特性を持つ新しい阻害剤を開発するためのツール化合物として使用されます。

生物学: 化合物は、脂質代謝とそのさまざまな生物学的プロセスにおける役割を理解するための研究で使用されています。

医学: GSK264220Aは、脂質レベルを調節することによって心血管疾患のリスクを軽減する可能性のある治療効果について調査されています。

産業: 化合物の、小型干渉RNA(siRNA)の脂質ナノ粒子媒介送達を強化する能力は、遺伝子サイレンシング療法の開発において有益です .

科学的研究の応用

Chemical Profile

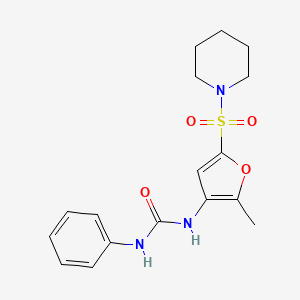

- Chemical Name: N-[2-Methyl-5-(1-piperidinylsulfonyl)-3-furanyl]-N'-phenylurea

- CAS Number: 685506-42-7

- Molecular Weight: 363.43 g/mol

- Purity: ≥98% (HPLC)

- IC50 Values:

- Endothelial Lipase: 0.13 μM

- Lipoprotein Lipase: 0.10 μM

GSK 264220A exhibits high specificity for endothelial lipase and lipoprotein lipase, making it a valuable tool in lipid metabolism research. Its ability to inhibit these enzymes can influence various physiological processes, including lipid storage and mobilization, which are crucial in conditions such as obesity, diabetes, and cardiovascular diseases .

Research Applications

- Lipid Metabolism Studies

- Cancer Research

- Gene Delivery Systems

- Hepatitis B Virus Studies

Case Studies

作用機序

GSK264220Aは、エンドセリンリパーゼおよびリポタンパク質リパーゼの活性部位に共有結合的に結合することによってその効果を発揮します。この結合は酵素活性を阻害し、高密度リポタンパク質(HDL)コレステロールおよび他の脂質の加水分解を減少させます。 これらのリパーゼの阻害は、心血管の健康に有益なHDLコレステロールの増加をもたらします .

類似化合物との比較

GSK264220Aは、エンドセリンリパーゼおよびリポタンパク質リパーゼに対する高い効力と選択性のためにユニークです。類似の化合物には以下が含まれます。

GSK2033: 異なる化学構造を持ちますが、類似の生物学的活性を持つ別のリパーゼ阻害剤。

ASS234: リパーゼおよび他の酵素に対するデュアル阻害活性を有する化合物。

NSC59984: 異なる作用機序を持つリパーゼ阻害剤 .

これらの化合物は、GSK264220Aと一部の生物学的活性を共有しますが、化学構造と特定の標的が異なり、GSK264220Aがそのクラスでユニークであることを強調しています。

生物活性

GSK 264220A is a chemical compound identified as an inhibitor of endothelial lipase and lipoprotein lipase, with significant implications in lipid metabolism and cardiovascular health. The compound's chemical name is N-[2-Methyl-5-(1-piperidinylsulfonyl)-3-furanyl]- N'-phenylurea, and it exhibits potent inhibitory activity, with IC50 values of 0.13 μM for endothelial lipase and 0.10 μM for lipoprotein lipase .

This compound functions by inhibiting the activity of specific lipases involved in lipid metabolism. These enzymes play crucial roles in the hydrolysis of triglycerides and phospholipids, affecting the levels of free fatty acids and lipoproteins in circulation. By inhibiting these enzymes, this compound can potentially alter lipid profiles, which may have therapeutic implications for conditions such as dyslipidemia and atherosclerosis.

In Vitro Studies

In vitro studies have demonstrated the effectiveness of this compound in reducing the activity of endothelial lipase, which is known to influence high-density lipoprotein (HDL) metabolism and consequently cardiovascular health. The compound was utilized in various assays to assess its impact on lipid profiles in cell cultures, showing a significant reduction in triglyceride levels when endothelial cells were treated with this compound .

Table 1: IC50 Values of this compound

| Enzyme | IC50 (μM) |

|---|---|

| Endothelial Lipase | 0.13 |

| Lipoprotein Lipase | 0.10 |

Case Study 1: Lipid Metabolism in Cardiovascular Health

A study investigated the effects of this compound on lipid metabolism in a murine model. Mice treated with this compound exhibited a significant decrease in plasma triglycerides and an increase in HDL levels compared to controls. This suggests that this compound may enhance HDL functionality while reducing triglyceride-rich lipoproteins, potentially mitigating cardiovascular risk factors .

Case Study 2: Impact on Obesity-Related Dyslipidemia

In another study focusing on obesity-related dyslipidemia, this compound was administered to obese rats. The results indicated a marked improvement in lipid profiles, including reduced levels of low-density lipoprotein (LDL) and increased HDL cholesterol. The study concluded that this compound could be beneficial in managing dyslipidemia associated with obesity .

Research Findings

Recent research has highlighted the potential of this compound not only as a therapeutic agent but also as a tool for understanding lipid metabolism pathways. For instance, studies utilizing mass spectrometry have elucidated the effects of this compound on various lipid species, demonstrating its ability to modulate lipid signaling pathways involved in inflammation and metabolic regulation .

Table 2: Summary of Research Findings on this compound

特性

IUPAC Name |

1-(2-methyl-5-piperidin-1-ylsulfonylfuran-3-yl)-3-phenylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O4S/c1-13-15(19-17(21)18-14-8-4-2-5-9-14)12-16(24-13)25(22,23)20-10-6-3-7-11-20/h2,4-5,8-9,12H,3,6-7,10-11H2,1H3,(H2,18,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVOVQRPAMXCXTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(O1)S(=O)(=O)N2CCCCC2)NC(=O)NC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30384608 | |

| Record name | GSK 264220A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30384608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

363.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

685506-42-7 | |

| Record name | GSK 264220A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30384608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。